2-Fluoroethyl chloroformate

Catalog No.
S748866
CAS No.
462-27-1
M.F
C3H4ClFO2
M. Wt
126.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroethyl chloroformate

CAS Number

462-27-1

Product Name

2-Fluoroethyl chloroformate

IUPAC Name

2-fluoroethyl carbonochloridate

Molecular Formula

C3H4ClFO2

Molecular Weight

126.51 g/mol

InChI

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2

InChI Key

FOHSVPIFZASOED-UHFFFAOYSA-N

SMILES

C(CF)OC(=O)Cl

Synonyms

2-Fluoroethyl Chloroformate; Carbonochloridic Acid 2-Fluoroethyl Ester

Canonical SMILES

C(CF)OC(=O)Cl

FECF is a reactive molecule with the chemical formula ClCOOCH2CH2F (CAS Number: 462-27-1) []. It belongs to the class of chloroformate esters, known for their ability to modify proteins by forming covalent bonds with hydroxyl groups on amino acid side chains. The significance of FECF lies in its ability to selectively modify cysteine residues in proteins, a crucial step in various proteomic techniques [].


Molecular Structure Analysis

The key features of FECF's structure include:

  • A carbonyl group (C=O) responsible for its reactivity.
  • A chlorine (Cl) atom readily displaced by nucleophiles like hydroxyl groups on proteins.
  • An ester linkage (C-O-C) connecting the carbonyl group to a two-carbon chain.
  • A terminal fluorine (F) atom, which might influence its reactivity compared to other alkyl chloroformate esters [].

Chemical Reactions Analysis

The primary reaction of FECF involves its interaction with protein cysteine residues. The thiol group (SH) of cysteine acts as a nucleophile, attacking the carbonyl carbon of FECF. This leads to the displacement of the chlorine atom and the formation of a stable S-carboxyalkyl (thioester) linkage between FECF and the cysteine residue (Equation 1) [].

ClCOOCH2CH2F  + HS-Protein → Protein-S-COOCH2CH2F + HCl(FECF)           (Cysteine)          (Thioester)

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of FECF. However, based on similar chloroformate esters, it is expected to be a colorless liquid with a boiling point around 200°C and poor solubility in water. FECF is likely moisture sensitive and decomposes readily in the presence of water to release hydrochloric acid (HCl) [].

As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:

  • Cysteine-directed labeling: FECF can be used to attach reporter molecules (e.g., biotin, fluorescent probes) to proteins containing cysteine residues. This allows for the identification, purification, and analysis of these proteins [].
  • Protein activity modulation: Cysteine modification by FECF can alter protein structure and function. This can be helpful in studying the role of specific cysteine residues in protein activity [].

FECF is a hazardous compound and should be handled with appropriate precautions. It is:

  • Corrosive: Can cause severe skin and eye burns [].
  • Lachrymator: Irritates the eyes, causing tearing [].
  • Toxic: May be harmful by inhalation, ingestion, or skin absorption [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

462-27-1

Wikipedia

Carbonochloridic acid, 2-fluoroethyl ester (9CI)

Dates

Modify: 2023-08-15

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